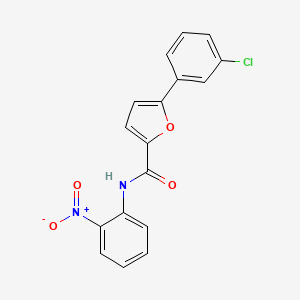
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMPA is a member of the acetamide family and is synthesized through a specific chemical process.
Mechanism of Action
The mechanism of action of DMPA is not fully understood. However, it is believed that DMPA exerts its anti-inflammatory effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DMPA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DMPA can reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of oxidative stress and inflammation. Additionally, DMPA has been shown to have antioxidant properties, which can help to protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMPA in lab experiments is its specificity for the NF-κB pathway. This specificity allows researchers to study the effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using DMPA is its potential toxicity. Studies have shown that high doses of DMPA can lead to liver toxicity, which can limit its use in certain experimental settings.
Future Directions
For the study of DMPA include the development of analogs with improved specificity and reduced toxicity, further elucidation of its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
DMPA is synthesized through the reaction of 2,6-dimethylphenol with 2-chloro-N-(2-hydroxyphenyl) acetamide in the presence of a base catalyst. The reaction proceeds through the substitution of the chlorine atom with the phenolic hydroxyl group, resulting in the formation of DMPA.
Scientific Research Applications
DMPA has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of DMPA is its use as an anti-inflammatory agent. Studies have shown that DMPA can inhibit the production of inflammatory cytokines, which are responsible for the initiation and progression of inflammatory diseases.
properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-6-5-7-12(2)16(11)20-10-15(19)17-13-8-3-4-9-14(13)18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDECIGISGXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)

![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)

